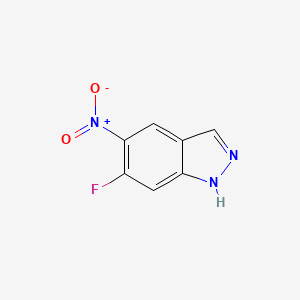

6-Fluoro-5-nitro-1H-indazole

説明

6-Fluoro-5-nitro-1H-indazole (CAS: 633327-51-2) is a nitro-substituted indazole derivative with a fluorine atom at position 6 and a nitro group at position 5. Its molecular formula is C₇H₄FN₃O₂, with an average molecular mass of 181.126 g/mol and a monoisotopic mass of 181.028755 g/mol . The compound is commercially available with a purity of 98% . Indazoles, as a class of heterocyclic compounds, are pivotal in medicinal chemistry due to their bioisosteric properties with indoles and benzimidazoles, often serving as scaffolds for kinase inhibitors and anticancer agents.

特性

IUPAC Name |

6-fluoro-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWPKRSNPVUHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672880 | |

| Record name | 6-Fluoro-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633327-51-2 | |

| Record name | 6-Fluoro-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633327-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-5-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step process starting from appropriately substituted aromatic precursors such as 2-fluoro-5-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde. The key steps include:

- Formation of arylhydrazones by reacting the substituted carbonyl compound with hydrazine hydrate.

- Cyclization via nucleophilic aromatic substitution (S_NAr) to form the indazole ring.

- Purification and isolation of the target this compound.

This approach benefits from the electron-withdrawing effects of the fluorine and nitro groups, facilitating ring closure under basic conditions.

One-Pot Domino Synthesis

A highly efficient and optimized method reported involves a one-pot domino reaction that combines hydrazone formation and ring closure without isolating intermediates. The process is conducted in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (around 90 °C) with potassium carbonate as the base.

| Parameter | Condition | Notes |

|---|---|---|

| Starting material | 2-Fluoro-5-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde | 1.0 mmol scale |

| Hydrazine hydrate amount | 2.0 to 3.0 mmol | Slight excess for complete hydrazone formation |

| Solvent | DMF | Polar aprotic, facilitates S_NAr |

| Base | Potassium carbonate (K2CO3) | 3.0 equivalents |

| Temperature | 90 °C | Optimal for ring closure |

| Reaction time | 2 hours (hydrazone formation) + additional time for cyclization | Monitored by TLC |

| Yield | 45–90% (stepwise), 73–96% (one-pot domino) | Higher yields with acetophenone derivatives |

This method allows rapid synthesis with minimal waste and avoids isolation of unstable intermediates, improving overall efficiency.

Stepwise vs. One-Pot Protocols

- Stepwise Protocol: Involves isolation of hydrazone intermediates before cyclization. This approach is more suitable for substrates sensitive to reaction conditions but generally results in moderate yields (45–90%).

- One-Pot Domino Process: Combines hydrazone formation and cyclization in a single vessel, achieving higher yields (73–96%) and operational simplicity. However, certain substrates like benzaldehyde derivatives may require stepwise addition due to susceptibility to side reactions.

Alternative Synthetic Routes

Other methods for indazole synthesis include:

- Palladium- or rhodium-catalyzed intramolecular C-H amination reactions from aminohydrazones, which can be adapted for fluorinated substrates but are less commonly used for this compound specifically.

- [3 + 2] Annulation reactions involving arynes and arylhydrazones under aerobic conditions have been reported but are more complex and less practical for this compound.

Detailed Reaction Example

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrazone formation | 2-Fluoro-5-nitroacetophenone (1.0 mmol), hydrazine hydrate (3.0 mmol), DMF, 23 °C, 2 h | Complete conversion to hydrazone (monitored by TLC) |

| Cyclization | Add K2CO3 (3.0 equiv), heat at 90 °C for several hours | Formation of this compound in 73–96% yield |

| Workup | Quench with water, extract with ethyl acetate, wash, dry, evaporate | Pure product isolated without intermediate purification |

Research Findings and Optimization Notes

- The presence of fluorine at the 6-position and nitro at the 5-position activates the aromatic ring toward nucleophilic attack, facilitating cyclization.

- Reaction temperature and base equivalents are critical; insufficient base or lower temperatures reduce yields.

- Benzaldehyde derivatives tend to give slightly lower yields due to the less hindered C3 position, which may undergo side reactions.

- The one-pot domino process significantly reduces reaction time and waste compared to multi-step procedures.

- No significant improvement was observed with metal ligands or catalysts in this particular synthesis, underscoring the efficiency of base-promoted S_NAr cyclization.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Stepwise hydrazone + S_NAr | 2-Fluoro-5-nitroacetophenone or benzaldehyde | Hydrazine hydrate, K2CO3, DMF, 23 °C then 90 °C | 45–90 | Requires isolation of hydrazone |

| One-pot domino synthesis | Same as above | Hydrazine hydrate, K2CO3, DMF, 23 °C → 90 °C | 73–96 | No intermediate isolation; more efficient |

| Metal-catalyzed C-H amination | Aminohydrazones (less common for this compound) | Pd or Rh catalysts, ligands, oxidants | Variable | More complex, less reported for this compound |

化学反応の分析

Types of Reactions

6-Fluoro-5-nitro-1H-indazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.

Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and appropriate solvents (e.g., dimethylformamide).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: 6-Fluoro-5-amino-1H-indazole.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Oxidation: Oxidized indazole derivatives.

科学的研究の応用

6-Fluoro-5-nitro-1H-indazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.

作用機序

The mechanism of action of 6-Fluoro-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

類似化合物との比較

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the properties of indazole derivatives. Below is a comparison of 6-Fluoro-5-nitro-1H-indazole with analogous compounds:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro (-NO₂) and fluoro (-F) groups in this compound are electron-withdrawing, reducing electron density on the indazole ring. This contrasts with 6-Methyl-5-nitro-1H-indazole, where the methyl group is electron-donating, increasing lipophilicity .

- Biological Relevance : Fluorine’s small size and high electronegativity enhance metabolic stability and bioavailability compared to bulkier substituents like -CF₃ .

Comparative Challenges :

Structural and Crystallographic Insights

Key structural predictions:

- The nitro group at position 5 may engage in hydrogen bonding or π-π stacking, influencing crystal packing.

- Fluorine’s electronegativity could polarize the indazole ring, altering dipole moments compared to methyl or trifluoromethyl analogs.

生物活性

6-Fluoro-5-nitro-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHF NO and a molecular weight of approximately 181.13 g/mol. The presence of a fluorine atom at position 6 and a nitro group at position 5 enhances its reactivity and potential interactions with biological targets.

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | CHF NO | 181.13 |

| 4-Fluoro-1H-indazole | CHF N | 163.12 |

| 5-Nitro-1H-indazole | CHNO | 178.14 |

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the introduction of the nitro group via nitration and the fluorine atom through electrophilic fluorination. Various reagents such as potassium permanganate are utilized for oxidation processes during synthesis.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antitumor Activity:

Several studies have highlighted its potential as an anticancer agent. For instance, derivatives of indazole have shown promising results in inhibiting cancer cell proliferation with IC50 values ranging from nanomolar to micromolar levels against various cancer cell lines .

Enzymatic Inhibition:

The compound has been evaluated for its inhibitory effects on specific enzymes such as FGFR (Fibroblast Growth Factor Receptor). For example, one study reported an IC50 value of less than 4.1 nM for FGFR1 inhibition by a related indazole derivative .

Antimicrobial Properties:

Indazole derivatives, including this compound, have demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, with some derivatives showing activity comparable to standard antibiotics .

Structure-Activity Relationships (SAR)

The presence of both the fluorine and nitro groups in this compound is crucial for its biological activity. SAR studies suggest that modifications at different positions of the indazole ring can significantly affect the compound's potency against specific biological targets. For instance, substituents at positions 4 and 6 have been found to enhance IDO1 (Indoleamine 2,3-dioxygenase) inhibitory activities .

Case Studies

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various indazole derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited potent cytotoxicity against BRAFV600-mutant melanoma cells, with IC50 values demonstrating significant inhibition of cell growth .

Case Study 2: Enzyme Inhibition

In another investigation focusing on FGFR inhibitors, compounds structurally related to this compound showed promising enzymatic inhibition profiles, with IC50 values indicating effective target engagement in cellular assays .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-5-nitro-1H-indazole, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nitration of 6-fluoro-1H-indazole precursors under controlled conditions. Key steps include:

- Nitration Protocol : Use fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions like over-nitration or ring sulfonation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization from ethanol/water mixtures enhances purity (>98%) .

- Validation : Monitor reaction progress via TLC and confirm final purity using HPLC or NMR .

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling constants, nitro-group deshielding effects) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (C₇H₄FN₃O₂, [M+H]⁺ = 198.0271) .

- Elemental Analysis : Ensure C, H, N, and F percentages align with theoretical values (e.g., %N ≈ 21.2) .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined using SHELX software?

- Methodological Answer :

- Data Collection : Acquire single-crystal X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Use SHELXT for space-group determination and initial phase estimation .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding. Apply restraints for disordered nitro or fluorine groups .

- Validation : Check R-factor convergence (target < 0.05) and validate geometry with PLATON .

Q. What strategies resolve contradictions in pharmacological data for nitro-substituted indazoles?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Meta-Analysis : Compare data across studies (e.g., IC₅₀ values for kinase inhibition) using statistical tools like ANOVA to identify outliers .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O-nitro groups) to trace metabolic pathways and confirm target engagement .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs?

- Methodological Answer :

- Modular Synthesis : Replace the nitro group with bioisosteres (e.g., cyano, trifluoromethyl) to assess electronic effects .

- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and optimize substituent positions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (pH 7.4 buffer, 25°C).

- Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregates or degradation products .

- Environmental Factors : Test stability under varying humidity and light exposure to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。